molecular formula C75H114F9N23O22S B12466426 Apelin-13 tritrifluoroacetate

Apelin-13 tritrifluoroacetate

Cat. No.: B12466426
M. Wt: 1892.9 g/mol
InChI Key: OIRYKVAVPJKHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-13 tritrifluoroacetate is a synthetic peptide derived from the apelin family, which are endogenous ligands for the G protein-coupled receptor APJ. Apelin-13 is widely distributed in the central and peripheral nervous systems and plays a significant role in regulating cardiovascular function, fluid homeostasis, and insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apelin-13 tritrifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Apelin-13 tritrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Apelin-13 tritrifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell signaling and receptor binding.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and neurological disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Apelin-13 tritrifluoroacetate exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. This binding activates various intracellular signaling pathways, including the AMPK/mTOR/ULK1 signaling pathway, which promotes autophagy and improves synaptic plasticity. Additionally, it regulates apoptosis, neuroinflammation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apelin-13 tritrifluoroacetate is unique due to its specific amino acid sequence and trifluoroacetate salt form, which confer distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for the APJ receptor and exhibits potent biological activity in various physiological processes .

Properties

Molecular Formula

C75H114F9N23O22S

Molecular Weight

1892.9 g/mol

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C69H111N23O16S.3C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3*3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);3*(H,6,7)

InChI Key

OIRYKVAVPJKHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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